(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
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Overview
Description
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that features a combination of azepane, pyridazine, piperazine, and bromofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with azepane and bromofuran derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents
Major Products
The major products formed from these reactions include furanones from oxidation, reduced pyridazine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease symptoms .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
- (4-(6-(Morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone)
Uniqueness
The uniqueness of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds .
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2/c20-16-6-5-15(27-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-1-2-4-10-23/h5-8H,1-4,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMGYPVURVIGPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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